Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester
Description
Alternative Names
- 2-Chloro-5-[(isopropoxythiocarbonyl)amino]benzoic acid propyl ester
- Propyl 2-chloro-5-[(propan-2-yloxy)thioxomethylamino]benzoate
- N-(Isopropoxythiocarbonyl)-2-chloro-5-aminobenzoic acid propyl ester
These variants emphasize the thiourea-like linkage (-NH-C(=S)-O-) and the branched alkoxy group. The term “thioxomethyl” reflects the thiocarbonyl (C=S) functional group, distinguishing it from carbonyl analogues.
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C$${14}$$H$${20}$$ClNO$$_3$$S , derived as follows:
| Component | Contribution to Formula |
|---|---|
| Benzoic acid core (C$$7$$H$$6$$O$$_2$$) | C$$7$$H$$5$$O$$_2$$ (after esterification) |
| Propyl ester (C$$3$$H$$7$$O) | + C$$3$$H$$7$$O |
| Chlorine substituent | + Cl |
| Thioxomethylamino-isopropoxy group | + C$$4$$H$$8$$NOS |
Total : C$${7+3+4}$$H$${5+7+8}$$ClNO$${2+1}$$S = C$$ {14}$$H$${20}$$ClNO$$3$$S
Molecular Weight
Using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07):
$$
\text{Molecular Weight} = (14 \times 12.01) + (20 \times 1.008) + 35.45 + 14.01 + (3 \times 16.00) + 32.07 = 317.83 \, \text{g/mol}
$$
This aligns with structurally related esters, such as propan-2-yl 2-chloro-5-[[(propan-2-yloxy)thiooxo]amino]benzoate (C$${14}$$H$${18}$$ClNO$$_3$$S, 315.8 g/mol), differing by two hydrogen atoms due to the linear vs. branched ester chain.
Structural Isomerism and Conformational Variants
Structural Isomerism
Ester Chain Isomerism :
- The propyl ester (n-propyl) contrasts with isopropyl or tert-butyl esters, which alter steric and electronic properties. For example, isopropyl 2-chloro-5-[(1-methylethoxy)thioxomethylamino]benzoate (C$${14}$$H$${18}$$ClNO$$_3$$S) exhibits reduced steric hindrance compared to the linear propyl variant.
Substituent Position Isomerism :
Functional Group Isomerism :
Conformational Flexibility
- The thioamide bond (-NH-C(=S)-O-) permits restricted rotation, enabling cis and trans conformers. Computational models of analogous compounds suggest the trans conformation is energetically favored due to reduced lone-pair repulsions.
- The isopropoxy group (O-CH(CH$$3$$)$$2$$) adopts a staggered conformation to minimize steric clashes with the benzene ring.
Key Structural Comparisons
Properties
CAS No. |
135813-30-8 |
|---|---|
Molecular Formula |
C14H18ClNO3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
propyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H18ClNO3S/c1-4-7-18-13(17)11-8-10(5-6-12(11)15)16-14(20)19-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,20) |
InChI Key |
CIBGWQKPHDIUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Notes on Reaction Conditions
- Temperature control is critical, especially during chlorination and thioxomethylation steps, to avoid decomposition or side reactions.
- Solvent choice varies but often includes inert solvents like dichloromethane or toluene for thioxomethylation.
- Acid catalysis is essential for efficient esterification.
- Purification after each step typically involves crystallization or chromatographic techniques to ensure intermediate and final product purity.
Industrial Scale Preparation
In industrial settings, the synthesis is adapted for scalability and efficiency:
- Use of continuous flow reactors for chlorination and esterification steps to improve heat and mass transfer.
- Catalytic hydrogenation for reduction steps is often performed in high-pressure reactors.
- Advanced purification methods such as preparative high-performance liquid chromatography (HPLC) and recrystallization are employed to meet stringent quality standards.
- Process optimization includes solvent recycling and waste minimization to enhance sustainability.
Analytical Validation of the Product
To confirm the successful synthesis and purity of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester, the following analytical techniques are standard:
Research Findings and Optimization Insights
- The thioxomethylation step is sensitive to reaction conditions; mild heating and controlled reagent addition improve yield and reduce by-products.
- Esterification efficiency is enhanced by azeotropic removal of water using Dean-Stark apparatus or molecular sieves.
- Chlorination selectivity is improved by using stoichiometric amounts of chlorinating agents and low temperatures.
- Continuous flow methods in industrial synthesis reduce reaction times and improve reproducibility.
- Purification by crystallization is favored for scalability, while chromatographic methods are preferred for analytical and small-scale synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Outcome | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination | Thionyl chloride, anhydrous, 0–25 °C | 2-chlorobenzoic acid | 80–90 | Temperature sensitive |
| 2 | Nitration + Reduction | HNO3/H2SO4 (nitration), Sn/HCl (reduction) | 2-chloro-5-aminobenzoic acid | 75–85 | Multi-step, careful control |
| 3 | Thioxomethylation | 1-methylethoxy thioxomethylamine, mild heat | Introduction of thioxomethylamino group | 70–80 | Sensitive to reagent purity |
| 4 | Esterification | Propanol, H2SO4 catalyst, reflux | Propyl ester formation | 85–95 | Water removal critical |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl ester’s rigid structure may confer unique crystallinity or stability compared to flexible alkyl chains .
Physicochemical Properties
Limited solubility data exist for the target compound, but analogs provide insights:
- The isopropyl analog (CAS 3329) has solubility referenced in Handbook of Aqueous Solubility Data (entry 3329), though units are unspecified .
- Ethyl and tert-butyl esters are expected to exhibit lower aqueous solubility than shorter-chain esters (e.g., methyl) due to increased hydrophobicity .
Hydrogen Bonding and Crystallinity: The thioxomethylamino group (-NHC(S)O-iPr) and chlorine substituent may participate in hydrogen bonding, influencing crystal packing and melting points.
Biological Activity
Benzoic acid derivatives have garnered significant attention in biological research due to their diverse biological activities and potential therapeutic applications. This article focuses on the compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester (CAS Number: 165549-87-1), exploring its synthesis, biological activity, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzoic acid backbone with a chloro substituent and a thioxomethylamino group. The synthesis typically involves multiple steps including chlorination, esterification, and the introduction of the thioxomethylamino group. Reaction conditions such as temperature, solvent choice, and catalysts are critical for achieving high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Chlorination | Thionyl chloride or phosphorus trichloride |
| 2 | Esterification | Propyl alcohol |
| 3 | Thioxomethylation | Appropriate thioxomethylating agents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thioxomethylamino group is particularly important for binding to enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways involved in cellular processes.
In Vitro Studies
Recent studies have demonstrated that derivatives of benzoic acid can enhance the activity of key protein degradation systems in cells. For instance, compounds similar to the one have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. Such activities are crucial for maintaining cellular homeostasis and may have implications for aging and neurodegenerative diseases .
Case Studies and Research Findings
- Proteostasis Modulation : Research indicates that benzoic acid derivatives can significantly enhance proteasomal activity. In a study involving human foreskin fibroblasts, certain derivatives showed an increase in proteasomal chymotrypsin-like activity by over 467% at optimal concentrations .
- Cytotoxicity Assessment : In tests across various cancer cell lines (Hep-G2 and A2058), the compound exhibited low cytotoxicity at concentrations that activated proteolytic pathways, suggesting a favorable safety profile for potential therapeutic use .
- Antimicrobial Activity : Similar benzoic acid derivatives have been evaluated for their antimicrobial properties. They demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Proteasome Activation | Enhanced UPP and ALP activities |
| Cytotoxicity | Low cytotoxicity in cancer cell lines |
| Antimicrobial | Effective against specific bacterial strains |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via a multi-step route: (i) Chlorination of benzoic acid at the 2-position, followed by introduction of the amino group at position 4. (ii) Thioxomethylation of the amino group using (1-methylethoxy)thioisocyanate. (iii) Esterification with propyl alcohol under acid catalysis (e.g., H₂SO₄) .
- Validation :
- NMR : Confirm substitution patterns (e.g., δ ~1.2–1.6 ppm for propyl ester protons).
- MS : Molecular ion peak at m/z 313.80 (M⁺) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and thiourea C=S (~1250 cm⁻¹) .
Q. How can HPLC or LC-MS be optimized for separating this compound from structurally similar esters?
- Column : Reverse-phase C18 column.
- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) for improved peak resolution.
- Detection : UV at 254 nm (for aromatic/chloro groups) or MS in positive ion mode .
- Retention Time : Calibrate against propylparaben (a simpler benzoate ester) as a reference .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Use SHELXL for small-molecule refinement (X-ray diffraction data). Key parameters:
- Space group determination.
- Hydrogen bonding analysis (e.g., N–H···O/S interactions) using graph-set notation .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of the thioxomethylamino group?
- Experimental Design :
- Conduct kinetic studies in solvents (e.g., DMSO, THF) at 25–80°C.
- Monitor degradation via LC-MS (loss of S=O or C=S signals).
Q. What computational approaches predict hydrogen-bonding networks in its crystalline form?
- Methods :
- DFT calculations (e.g., B3LYP/6-31G*) to model intermolecular interactions.
- Compare with experimental X-ray data to validate predicted H-bond lengths (e.g., N–H···O ≈ 2.8 Å) .
Q. How can conflicting NMR data (e.g., solvent-induced shifts) be resolved during characterization?
- Approach :
- Record spectra in multiple solvents (CDCl₃, DMSO-d₆) to assess solvent effects.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to identify experimental errors?
- Potential Causes :
- Polymorphism (different crystal packing).
- Impurities from incomplete purification.
- Resolution :
- Repeat DSC/TGA under controlled heating rates.
- Compare with single-crystal XRD data to confirm polymorphism .
Q. Why do IR spectra vary across studies for the thiourea C=S stretch?
- Factors :
- Solid vs. solution-state measurements (solid shows sharper peaks).
- Hydrogen bonding in crystals alters vibrational frequencies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
